molecular formula C14H16N4O3 B213519 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide

1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide

カタログ番号 B213519
分子量: 288.3 g/mol
InChIキー: XWPKRGSNKNBFCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

作用機序

MPEP acts as a selective antagonist of the 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide receptor, which is a type of G protein-coupled receptor that is widely expressed in the brain. This receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By blocking the 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide receptor, MPEP inhibits the signaling pathways that lead to synaptic plasticity, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing and addiction. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, MPEP has been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter that is involved in a wide range of brain functions.

実験室実験の利点と制限

MPEP has several advantages for lab experiments. It is a selective antagonist of the 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide receptor, which makes it a useful tool for studying the function of this receptor in various biological processes. It also has a high affinity for the receptor, which allows for precise control of its effects. However, MPEP has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experimental paradigms.

将来の方向性

There are several future directions for research on MPEP. One area of interest is the development of more potent and selective 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide antagonists, which may have improved therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of 1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide in other biological processes, such as immune function and cancer. Finally, there is a need for further research on the safety and efficacy of MPEP in human clinical trials, which may lead to its eventual approval as a therapeutic agent.

合成法

MPEP can be synthesized using a multi-step process involving the reaction of 4-methylphenethylamine with 1,3-dimethyl-5-nitro-1H-pyrazole-4-carboxylic acid, followed by the reduction of the nitro group to an amino group, and subsequent acylation with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, MPEP has been investigated for its potential use in the treatment of schizophrenia, as it has been found to improve cognitive function in animal models of the disease.

特性

製品名

1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide

分子式

C14H16N4O3

分子量

288.3 g/mol

IUPAC名

2-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O3/c1-9-4-6-11(7-5-9)10(2)16-14(19)13-12(18(20)21)8-15-17(13)3/h4-8,10H,1-3H3,(H,16,19)

InChIキー

XWPKRGSNKNBFCQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

正規SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。